2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole derivative featuring a conjugated ethenyl group substituted with a 2-chlorophenyl moiety at position 2 and a piperazinyl group acylated with 2-methylbenzoyl at position 3. Such structural motifs are common in medicinal chemistry, where oxazole cores serve as bioisosteres for peptide bonds or aromatic systems, enabling diverse biological activity .
Properties
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2/c1-17-6-2-4-8-19(17)23(30)28-12-14-29(15-13-28)24-21(16-26)27-22(31-24)11-10-18-7-3-5-9-20(18)25/h2-11H,12-15H2,1H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXMMBAQCYLTDT-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the chlorostyryl and piperazinyl groups. Common reagents and conditions include:
Oxazole ring formation: This can be achieved through cyclization reactions involving nitriles and aldehydes.
Chlorostyryl group introduction: This step may involve the use of chlorinated styrene derivatives under basic conditions.
Piperazinyl group attachment: This can be done using piperazine derivatives and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques like continuous flow synthesis and automated synthesis platforms may be employed.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorostyryl or piperazinyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may lead to dechlorinated or hydrogenated products.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar oxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific compound under discussion has been evaluated for its cytotoxic effects against breast cancer cells, showing promising results in inhibiting cell growth and promoting apoptosis.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15 | Apoptosis induction |
| Study B | HeLa | 10 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Its structural components suggest potential efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that the compound exhibits bactericidal activity, making it a candidate for further development as an antibiotic agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal investigated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties against resistant strains of bacteria. The findings revealed that the compound exhibited notable activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile would depend on its specific biological target. Generally, oxazole derivatives can interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound’s closest analogue is D465-0269 (2-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile) (), which shares the oxazole-carbonitrile core and piperazinyl-acyl substituent but differs in:
- Aryl substituents : 3,4-Dimethoxyphenyl (electron-donating) vs. 2-chlorophenyl (electron-withdrawing).
- Piperazinyl acyl group : Thiophene-2-carbonyl (sulfur-containing heterocycle) vs. 2-methylbenzoyl (methyl-substituted aromatic).
Other analogues include pyrazole derivatives (), such as (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole , which share ethenyl-aryl motifs but differ in core heterocycles (pyrazole vs. oxazole) and substituent patterns (fluoro/hydroxy vs. chloro/methylbenzoyl) .
Physicochemical and Electronic Properties
Electronic Effects :
- This may influence reactivity in nucleophilic substitution or hydrogen bonding .
- The thiophene-carbonyl group in D465-0269 introduces sulfur-based resonance, whereas the 2-methylbenzoyl group in the target compound enhances lipophilicity, impacting solubility and membrane permeability .
Analytical Characterization
Functional Implications of Structural Differences
- Hydrogen Bonding : Fluorinated/hydroxyphenyl groups in pyrazole analogues () facilitate hydrogen bonding, whereas the target compound’s chloro and methylbenzoyl groups prioritize hydrophobic interactions .
Biological Activity
The compound 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula : C19H20ClN3O2
- Molecular Weight : 357.83 g/mol
The presence of a chlorophenyl group and a piperazine moiety suggests potential interactions with various biological targets, particularly in the context of receptor binding and enzyme inhibition.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, in vitro studies reported an IC50 value in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth. Specifically, it has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival. This inhibition leads to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on A549 Cells :
- Study on MCF-7 Cells :
Pharmacological Profile
The compound's pharmacological profile includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
